molecular formula C23H18BrN3O3 B302850 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Numéro de catalogue B302850
Poids moléculaire: 464.3 g/mol
Clé InChI: NRUDREOPZUPFPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, also known as BPEPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and has been shown to have a variety of biochemical and physiological effects.

Mécanisme D'action

5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide selectively inhibits the activity of protein kinase CK2 by binding to its ATP-binding site, thereby preventing the transfer of phosphate groups to its substrate proteins. This results in the inhibition of various cellular processes that require the activity of CK2, leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for the development of new anticancer drugs. 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide in lab experiments is its high selectivity for protein kinase CK2, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, one of the limitations of using 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Orientations Futures

There are several future directions for the study of 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. One direction is the development of new anticancer drugs based on 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, which could potentially be used to treat various types of cancer. Another direction is the study of the molecular mechanisms underlying the anti-inflammatory activity of 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, which could lead to the development of new anti-inflammatory drugs. Additionally, the synthesis of analogs of 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide with improved solubility and selectivity could lead to the development of more effective research tools for the study of protein kinase CK2.

Méthodes De Synthèse

The synthesis of 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with 4-bromo-N-(2-ethoxyphenyl)benzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide in high purity.

Applications De Recherche Scientifique

5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been studied for its potential use in scientific research due to its ability to selectively inhibit the activity of protein kinase CK2, an enzyme that plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been shown to exhibit anticancer activity in various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.

Propriétés

Nom du produit

5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Formule moléculaire

C23H18BrN3O3

Poids moléculaire

464.3 g/mol

Nom IUPAC

5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H18BrN3O3/c1-2-29-20-12-11-17(24)14-19(20)21(28)25-18-10-6-9-16(13-18)23-27-26-22(30-23)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,25,28)

Clé InChI

NRUDREOPZUPFPG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

SMILES canonique

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.